molecular formula C8H6BrF3 B139568 3-(Trifluoromethyl)benzyl bromide CAS No. 402-23-3

3-(Trifluoromethyl)benzyl bromide

Cat. No.: B139568
CAS No.: 402-23-3
M. Wt: 239.03 g/mol
InChI Key: MYYYZNVAUZVXBO-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring

Mechanism of Action

Mode of Action

The mode of action of 3-(Trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is a good leaving group, making the benzyl carbon susceptible to nucleophilic attack. This allows the compound to participate in various reactions, such as nucleophilic substitution .

Result of Action

The result of the action of this compound depends on the specific context of its use. In organic synthesis, it can be used to introduce the benzyl group into a molecule . The introduction of this group can significantly alter the properties of the molecule, potentially leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Furthermore, safety data sheets indicate that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .

Preparation Methods

The synthesis of 3-(Trifluoromethyl)benzyl bromide typically involves the bromination of 3-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to facilitate the formation of the bromomethyl group .

Chemical Reactions Analysis

3-(Trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid under appropriate conditions.

    Reduction: Reduction of the bromomethyl group can yield 3-(trifluoromethyl)toluene.

Scientific Research Applications

3-(Trifluoromethyl)benzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

3-(Trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:

    1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

    1-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.

    1-(Bromomethyl)-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The unique positioning of the trifluoromethyl group in this compound influences its chemical properties and reactivity, making it distinct from its isomers and analogs .

Properties

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYZNVAUZVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193192
Record name 1-(Bromomethyl)-3-(trifluoromethyl)benzene
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Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-23-3
Record name 3-(Trifluoromethyl)benzyl bromide
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URL https://commonchemistry.cas.org/detail?cas_rn=402-23-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-(trifluoromethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402233
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Record name 1-(Bromomethyl)-3-(trifluoromethyl)benzene
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Record name 1-(bromomethyl)-3-(trifluoromethyl)benzene
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Record name 1-(Bromomethyl)-3-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(bromomethyl)-3-(trifluoromethyl)benzene in the synthesis of the phthalocyanine derivatives described in the research paper?

A1: While the research paper [] doesn't directly utilize 1-(bromomethyl)-3-(trifluoromethyl)benzene, it employs a structurally similar compound, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, as a peripheral substituent for the phthalocyanine core. This suggests that 1-(bromomethyl)-3-(trifluoromethyl)benzene could potentially serve as a valuable precursor or building block in the synthesis of similar phthalocyanine derivatives. The bromine atom in 1-(bromomethyl)-3-(trifluoromethyl)benzene offers a reactive site for further chemical modifications, allowing researchers to introduce diverse functionalities onto the phthalocyanine periphery. This ability to fine-tune the phthalocyanine structure is crucial for tailoring its properties for specific applications, such as in optoelectronic devices or photodynamic therapy.

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